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molecular formula C15H10N2O2 B8292419 6-Nitro-2-phenylquinoline

6-Nitro-2-phenylquinoline

Cat. No. B8292419
M. Wt: 250.25 g/mol
InChI Key: QGJPWQJZBMPMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674809B2

Procedure details

2-Chloro-6-nitroquinoline (10.5 g, 50.4 mmol) (Byoung S. L. et al. Heterocycles. 1998, 48.12, 65), phenylboronic acid (7.4 g, 60.4 mmol), palladium dichloride bis(triphenylphosphine) (0.70 g, 1.01 mmol) and barium hydroxide (38.1 g, 0.121 mol) in 200 ml of anhydrous THF are stirred at 65° C. for 20 hours. The mixture is diluted with water, extracted with CH2Cl2 and evaporated, and the residue is chromatographed on silica gel (1/1 hexane/ethyl acetate). Yield: 7.8 g (62%); IR (KBr): 3475, 3357, 1592, 1479 cm−1.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium dichloride bis(triphenylphosphine)
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[Ba+2].[OH-]>C1COCC1.O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd](Cl)Cl>[C:15]1([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=3)[N:3]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
38.1 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
palladium dichloride bis(triphenylphosphine)
Quantity
0.7 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (1/1 hexane/ethyl acetate)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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